molecular formula C18H14N2O B3488618 N-2-biphenylylisonicotinamide

N-2-biphenylylisonicotinamide

Cat. No.: B3488618
M. Wt: 274.3 g/mol
InChI Key: OUQWEDIRFMBPDT-UHFFFAOYSA-N
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Description

N-2-Biphenylylisonicotinamide is a synthetic organic compound belonging to the isonicotinamide family, characterized by a biphenylyl group attached to the nitrogen atom of the isonicotinamide scaffold. The molecule consists of a pyridine ring (isonicotinamide core) linked via a carboxamide group to a biphenyl moiety.

Properties

IUPAC Name

N-(2-phenylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c21-18(15-10-12-19-13-11-15)20-17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQWEDIRFMBPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-2-Biphenylylisonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-2-biphenylylisonicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation.

    Pathways Involved: It can affect signaling pathways related to cell growth, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares N-2-biphenylylisonicotinamide with key analogs, focusing on molecular properties, substituent effects, and inferred pharmacological relevance.

Structural and Molecular Comparisons

Table 1: Molecular Properties of this compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C₁₈H₁₄N₂O 274.32 Biphenylyl, isonicotinamide Not available
2-Chloro-N-phenylisonicotinamide C₁₂H₉ClN₂O 232.67 Phenyl, chloro, isonicotinamide 80194-83-8
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide C₁₅H₂₀N₂O 244.34 2,6-Dimethylphenyl, piperidine 15883-20-2

Key Observations:

  • Substituent Impact: The biphenylyl group in this compound introduces steric bulk and extended π-π stacking capacity compared to the single phenyl ring in 2-Chloro-N-phenylisonicotinamide. This may enhance interactions with hydrophobic protein domains but could reduce aqueous solubility. Piperidine and dimethylphenyl groups in N-(2,6-Dimethylphenyl)piperidine-2-carboxamide () suggest a focus on conformational flexibility and steric hindrance, which are critical in receptor binding selectivity.
  • Molecular Weight and Lipophilicity :
    this compound has the highest molecular weight (274.32 g/mol) among the listed compounds, correlating with increased lipophilicity. This property may favor blood-brain barrier penetration or intracellular targeting but could pose challenges in solubility and bioavailability.

Pharmacological and Functional Insights

While direct pharmacological data for this compound is absent, insights can be extrapolated from analogs:

  • 2-Chloro-N-phenylisonicotinamide (): The chloro and phenyl groups may confer antimicrobial or kinase-inhibitory properties, as seen in related isonicotinamide derivatives. Its smaller size compared to the biphenylyl analog might favor metabolic stability.

Notes on Evidence Utilization

  • Structural and molecular data for 2-Chloro-N-phenylisonicotinamide () provided a foundational comparison for the target compound.
  • Compounds listed in highlighted the diversity of carboxamide-based pharmacophores and their substituent-driven functionalities.
  • Contradictions or gaps in data (e.g., absence of CAS numbers or bioactivity for this compound) emphasize the need for primary research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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